An In-depth Technical Guide to 1-(2'-Chlorobiphenyl-4-yl)-ethylamine (CAS 1049143-24-9)
An In-depth Technical Guide to 1-(2'-Chlorobiphenyl-4-yl)-ethylamine (CAS 1049143-24-9)
Introduction
1-(2'-Chlorobiphenyl-4-yl)-ethylamine is a chiral amine derivative of 2-chlorobiphenyl. Its structure, featuring a stereocenter and a substituted biphenyl scaffold, suggests its potential as a valuable building block in medicinal chemistry and materials science. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the introduction of a chiral ethylamine sidechain offers opportunities for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the inferred physicochemical properties, potential synthetic routes, analytical methodologies, and safety considerations for this compound.
Physicochemical Properties
The exact physical and chemical properties of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine are not documented. However, we can infer probable characteristics based on related structures like 1-(4-Chlorophenyl)ethylamine and 4'-Chlorobiphenyl-2-ylamine.
| Property | Inferred Value/Characteristic | Rationale/Supporting Data Source |
| Molecular Formula | C₁₄H₁₄ClN | Based on the chemical structure |
| Molecular Weight | 231.72 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Based on similar phenylethylamines and biphenylamines |
| Boiling Point | Estimated >300 °C at 760 mmHg | Extrapolated from data for 4'-chloro-biphenyl-2-ylamine (334.6±17.0 °C)[1] |
| Density | Estimated ~1.1 - 1.2 g/cm³ | Based on the density of 1-(4-Chlorophenyl)ethylamine (1.080 g/mL)[2] and 4'-chloro-biphenyl-2-ylamine (1.2±0.1 g/cm³)[1] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water | General property of similar organic amines[3] |
| pKa | Estimated 9-10 | Typical range for primary amines |
Synthetic Approaches
While a specific synthesis for 1-(2'-Chlorobiphenyl-4-yl)-ethylamine is not published, a plausible synthetic strategy can be designed based on established organic chemistry reactions. A logical approach would involve the synthesis of a ketone precursor followed by reductive amination.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine.
Experimental Protocol: A Hypothetical Approach
Part 1: Synthesis of 1-(2'-Chlorobiphenyl-4-yl)ethan-1-one (Ketone Precursor)
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Reaction Setup: To a solution of 2-chlorobiphenyl in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C under an inert atmosphere.
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Acylation: Slowly add acetyl chloride to the reaction mixture. The Friedel-Crafts acylation will preferentially occur at the para-position of the unsubstituted phenyl ring due to steric hindrance from the chlorine atom on the other ring.
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Quenching and Extraction: After the reaction is complete, quench the reaction by carefully adding it to ice-cold water. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Purify the crude product by column chromatography to obtain the desired ketone, 1-(2'-chlorobiphenyl-4-yl)ethan-1-one.
Part 2: Reductive Amination to 1-(2'-Chlorobiphenyl-4-yl)-ethylamine
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Imine Formation: Dissolve the synthesized ketone in a solvent like methanol. Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
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Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity. Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) can be employed.
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Workup: After the reduction is complete, acidify the reaction mixture to protonate the amine. Wash with an organic solvent to remove any unreacted ketone. Then, basify the aqueous layer and extract the desired amine product with an organic solvent.
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Final Purification: Dry the organic extract and evaporate the solvent. The final product can be further purified by distillation under reduced pressure or by column chromatography.
Analytical Characterization
A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized 1-(2'-Chlorobiphenyl-4-yl)-ethylamine.
Caption: Analytical workflow for the characterization of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum would show a complex splitting pattern characteristic of the substituted biphenyl system. The ethylamine protons would present as a quartet and a doublet.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern could also provide structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. The N-H stretching of the primary amine would be visible in the region of 3300-3500 cm⁻¹. C-H stretches for the aromatic and aliphatic portions, as well as C=C and C-Cl stretches, would also be expected.
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Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC), likely with a chiral column, would be necessary to determine the purity of the compound and, if a chiral synthesis or resolution was performed, its enantiomeric excess.
Potential Applications in Research and Drug Development
While specific applications for this compound are not yet documented, its structural features suggest several areas of potential utility:
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Asymmetric Synthesis: As a chiral amine, it could serve as a resolving agent for racemic acids or as a chiral auxiliary in asymmetric synthesis.
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Medicinal Chemistry: The 2-chlorobiphenyl scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). This amine could be a starting point for the synthesis of novel therapeutic agents. For instance, related biphenylamines are used in the synthesis of fungicides like Boscalid.[4][5]
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Material Science: Amines are often used as curing agents for epoxy resins or as monomers in the synthesis of polyamides and polyimides. The biphenyl core could impart thermal stability and rigidity to such polymers.
Safety and Handling
Specific toxicology data for 1-(2'-Chlorobiphenyl-4-yl)-ethylamine is unavailable. However, based on related compounds, a cautious approach to handling is warranted.
Hazard Identification (Inferred):
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Skin and Eye Irritation/Corrosion: Many amines are corrosive or irritants to the skin and eyes.[6][7] It is prudent to assume this compound may cause skin irritation or serious eye damage.[6]
-
Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled, potentially causing respiratory irritation.[7][8]
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Oral Toxicity: The compound may be harmful if swallowed.[9][10]
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Carcinogenicity: Some biphenyl derivatives are known or suspected carcinogens.[9] 4-Aminobiphenyl, for example, is a known human carcinogen.[11]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][8] In case of inadequate ventilation, use a suitable respirator.[10]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Conclusion
1-(2'-Chlorobiphenyl-4-yl)-ethylamine represents a chemical entity with significant potential in various fields of chemical research. While direct experimental data is currently lacking, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling based on the known properties of structurally related molecules. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that rigorous experimental validation is paramount.
References
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CPAChem. (2023, February 14). Safety Data Sheet. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4'-Chlorobiphenyl-2-ylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]
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Chemsrc. (2025, August 24). 4'-chloro-biphenyl-2-ylamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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OEHHA. (1987, February 27). 4-Aminobiphenyl. Retrieved from [Link]
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